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Compound of Interest

Compound Name: Eob-dtpa

Cat. No.: B3021170

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the influence of renal impairment on the
pharmacokinetics of Gadoxetate Disodium (Gd-EOB-DTPA), marketed as Eovist® in the USA
and Primovist® outside the USA.

Frequently Asked Questions (FAQSs)

Q1: What is the primary route of excretion for Gd-EOB-DTPA in individuals with normal renal
function?

In individuals with normal liver and kidney function, Gd-EOB-DTPA is eliminated through two
primary pathways: approximately 50% is excreted via the renal system (urine) and the
remaining 50% is excreted through the hepatobiliary system (bile and feces)[1].

Q2: How does renal impairment affect the pharmacokinetics of Gd-EOB-DTPA?

The impact on the pharmacokinetics of Gd-EOB-DTPA depends on the severity of renal
impairment.

» Moderate Renal Impairment: In patients with moderate renal impairment (creatinine
clearance of 30-50 mL/min), the pharmacokinetic parameters are not significantly altered[2]
[3]. This is due to a compensatory increase in hepatobiliary excretion[2].
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o End-Stage Renal Failure (ESRF): In patients with ESRF, the pharmacokinetic profile of Gd-
EOB-DTPA is significantly different. The terminal half-life is markedly prolonged, and the
systemic exposure (AUC) is substantially increased[2][3]. Total clearance is significantly
reduced to about 17% of that in individuals with normal renal function[3].

Q3: Is a dose adjustment of Gd-EOB-DTPA required for patients with renal impairment?

No dosage adjustment is recommended for patients with renal impairment to ensure
diagnostically useful images[4]. However, in patients with severe renal insufficiency (glomerular
filtration rate <30 mL/min/1.73 m2), Gd-EOB-DTPA should be used only after a careful benefit-
risk assessment[4]. For patients with end-stage renal failure, it is recommended to complete
the MR imaging no later than 60 minutes after administration[4].

Q4: Can Gd-EOB-DTPA be removed by hemodialysis?

Yes, Gd-EOB-DTPA can be partially removed by hemodialysis[5][6]. A single 3-hour
hemodialysis session, initiated one hour after administration, can remove approximately 30% of
the injected dose[5][6]. In patients with end-stage renal failure, the serum levels of Gd-EOB-
DTPA declined by 71% to 88% during a 3-hour dialysis session that started one hour after
injection[2].

Q5: What is Nephrogenic Systemic Fibrosis (NSF) and is it a concern with Gd-EOB-DTPA?

Nephrogenic Systemic Fibrosis (NSF) is a rare but serious condition associated with the use of
some gadolinium-based contrast agents in patients with severe renal impairment[6]. Although
there is a possibility that NSF may occur with Primovist®, it should be avoided in patients with
severe renal impairment[6]. It is recommended that all patients be screened for renal
dysfunction before the administration of Gd-EOB-DTPA[4].
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Issue/Observation

Potential Cause

Recommended
Action/Consideration

Prolonged high signal intensity
in blood pool and delayed liver

enhancement in a patient.

The patient may have end-
stage renal failure (ESRF),
leading to a significantly
prolonged elimination half-life
of Gd-EOB-DTPA.

Review the patient's clinical
history for renal function
status. For patients with ESRF,
consider that the optimal
window for hepatobiliary phase
imaging may be altered.
Complete MR imaging within
60 minutes of administration is

recommended[4].

Unexpectedly high urinary
excretion of Gd-EOB-DTPA in
a patient with known hepatic

impairment.

This is an expected
compensatory mechanism.
When hepatobiliary excretion
is compromised, the renal
pathway becomes the

dominant route of elimination.

This is a normal physiological
response. In patients with very
high bilirubin levels (>3
mg/dL), renal excretion can
increase to between 72% and
96% of the administered
dose[2].

Reduced hepatic contrast in a
patient with end-stage renal

failure.

This has been observed and is
attributed to elevated serum
ferritin levels in this patient

population[4].

Be aware of this potential for
reduced image quality in this
specific patient group. Ensure
imaging is completed within 60

minutes post-injection[4].

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Gd-EOB-DTPA in

different populations.

Table 1: Pharmacokinetic Parameters of Gd-EOB-DTPA in Healthy vs. Renally Impaired

Subjects
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Moderate Renal
Impairment

Healthy Control o End-Stage Renal
Parameter (Creatinine .
Group Failure (ESRF)
Clearance 30-50
mL/min)
Not significantly 20.0 £ 7.0 hours[2]
Terminal Half-life (t¥2) 1.8 £ 0.2 hours[2] different from (approx. 12-fold
control[2] longer than control[3])
Not significantly
) ) Reduced to 17% of
Total Clearance (Cltot) 209 + 37 mL/min[2] different from
control[3]
control[2]
Area Under the Curve 5.6-fold higher than
N/A N/A
(AUC) control[3]

Table 2: Excretion of Gd-EOB-DTPA in Healthy Subjects vs. Patients with Hepatic Impairment

Patients with Hepatic

Excretion Route Healthy Control Group Impairment (High Bilirubin
>3 mgl/dL)
) ) o 72% to 96% of administered
Urinary Excretion 48% of administered dose[2]
dose[2]
Fecal Excretion N/A Decreased[?]

Experimental Protocols

Typical Clinical Study Design for Pharmacokinetic Assessment

A representative study to determine the pharmacokinetics of Gd-EOB-DTPA in patients with
renal impairment would typically follow this protocol:

» Study Design: A single-center, open-label, parallel-group study is often employed[2].

e Subject Recruitment:
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o Cohorts of patients with varying degrees of renal impairment (e.g., moderate, end-stage)
are recruited.

o A control group of healthy subjects matched for age, gender, and weight is included for
comparison[2].

o All patients should be screened for renal dysfunction by obtaining a medical history and/or
laboratory tests prior to administration[4].

e Dosing: A single intravenous bolus of Gd-EOB-DTPA is administered. A common dose is 25
pmol/kg body weight[2].

o Sample Collection:

o Serum: Blood samples are collected at predetermined time points before and after the
administration of Gd-EOB-DTPA to analyze its concentration over time[2].

o Urine and Feces: Samples of urine and feces are collected to quantify the amount of Gd-
EOB-DTPA excreted through renal and hepatobiliary pathways[2].

o Pharmacokinetic Analysis: The collected samples are analyzed to determine key
pharmacokinetic parameters such as clearance, volume of distribution, elimination half-life,
and the percentage of the dose excreted via each route. An open two-compartment model
can be used for analysis[7].

o Safety Assessment: The safety of the contrast agent is monitored by tracking adverse
events, laboratory values, vital signs, and other relevant clinical parameters[2].

Visualizations
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Experimental Workflow: Gd-EOB-DTPA Pharmacokinetics in Renal Impairment
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Caption: Workflow for a clinical study on Gd-EOB-DTPA pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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